molecular formula C13H9N3O4S B5509556 3-(3-NITROANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE

3-(3-NITROANILINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE

Cat. No.: B5509556
M. Wt: 303.30 g/mol
InChI Key: XQISLEQDUDNRIP-UHFFFAOYSA-N
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Description

3-(3-Nitroanilino)-1H-1,2-benzisothiazole-1,1-dione is an organic compound that belongs to the class of benzisothiazoles. This compound is characterized by the presence of a nitroaniline group attached to the benzisothiazole ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name

N-(3-nitrophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4S/c17-16(18)10-5-3-4-9(8-10)14-13-11-6-1-2-7-12(11)21(19,20)15-13/h1-8H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQISLEQDUDNRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitroanilino)-1H-1,2-benzisothiazole-1,1-dione typically involves the nitration of aniline derivatives followed by cyclization reactions. One common method includes the nitration of benzamide, followed by the Hofmann rearrangement of the resulting 3-nitrobenzamide. This reaction involves treating the 3-nitrobenzamide with sodium hypobromite or sodium hypochlorite to transform the amide group into an amine .

Industrial Production Methods

Industrial production of this compound often involves the reduction of 1,3-dinitrobenzene with hydrogen sulfide. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitroanilino)-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium hydrosulfite, hydrogen gas with catalysts like palladium or platinum.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: Formation of 3-aminoaniline derivatives.

    Substitution: Formation of various substituted benzisothiazole derivatives.

Mechanism of Action

The mechanism of action of 3-(3-nitroanilino)-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution also allows it to form covalent bonds with target molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Nitroanilino)-1H-1,2-benzisothiazole-1,1-dione is unique due to its specific substitution pattern and the presence of the benzisothiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

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